2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside
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Overview
Description
2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside is a complex organic compound that features a combination of phenoxy and hexopyranoside groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is subsequently reacted with 2-(acetylamino)-2-deoxyhexopyranose under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexopyranoside moiety may facilitate cellular uptake and enhance the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.
2-(4-Chloro-2-methylphenoxy)propionic acid: Another similar compound used in agriculture.
Uniqueness
2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to its combination of phenoxy and hexopyranoside groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24ClNO7 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H24ClNO7/c1-9-7-11(18)3-4-12(9)24-5-6-25-17-14(19-10(2)21)16(23)15(22)13(8-20)26-17/h3-4,7,13-17,20,22-23H,5-6,8H2,1-2H3,(H,19,21) |
InChI Key |
QYUYQCDGWQAVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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